N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14-9-15(2)11-18(10-14)23(28)25-19-12-17(6-5-16(19)3)20-13-27-21(24-20)7-8-22(26-27)29-4/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZLAOGYNIYWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The specific arrangement of functional groups contributes to its reactivity and biological properties. Its molecular formula is , and it possesses significant molecular weight and density characteristics that influence its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 378.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical signaling pathways. The methoxy group is believed to enhance binding affinity to these targets, potentially modulating key biochemical processes.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting angiogenesis through the vascular endothelial growth factor (VEGF) signaling pathway. Inhibition of VEGF has been shown to suppress tumor growth in various cancer models.
Case Study: VEGF Inhibition
In a study evaluating derivatives of imidazo[1,2-b]pyridazine, compounds similar to this compound demonstrated potent inhibition of VEGF receptor 2 kinase activity with IC50 values as low as 0.95 nM. These findings suggest a promising avenue for developing anti-cancer therapies targeting angiogenesis .
Interaction Studies
Studies assessing the binding affinity of this compound to specific receptors have yielded promising results. For instance, it has been shown to interact with kinases involved in cell proliferation and survival pathways.
Table 2: Binding Affinity Data
| Target | Binding Affinity (IC50) |
|---|---|
| VEGF Receptor 2 | 0.95 nM |
| Platelet-Derived Growth Factor Receptor | 1.5 nM |
Scientific Research Applications
Synthesis and Derivatives
Synthesis Methods:
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. Common synthetic routes include:
- Mannich Reaction: This method allows for the introduction of the imidazo[1,2-b]pyridazine moiety into the benzamide structure.
- Condensation Reactions: These reactions are crucial for forming the desired heterocyclic systems.
Derivatives:
The compound is related to a class of imidazo[1,2-b]pyridazine derivatives that have been extensively studied. Research has shown that modifications to the core structure can lead to compounds with enhanced biological activities .
Pharmacological Potential
This compound has been investigated for various therapeutic effects:
- Anticancer Activity: Studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, Kuwahara et al. (1996) explored anti-asthmatic activities in related compounds, suggesting broader pharmacological potential .
- Enzyme Inhibition: Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in disease pathways, indicating its potential as a lead compound in drug discovery .
Molecular Modeling and Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of this compound. Molecular modeling studies have been conducted to predict binding affinities and biological activities:
- Binding Affinity Studies: Research has shown that structural modifications can significantly impact binding affinities to biological targets .
- Computational Methods: Advanced computational techniques such as density functional theory (DFT) have been employed to predict molecular behaviors and interactions with biological targets .
Radiolabeling and Imaging Applications
Radiolabeled derivatives of imidazo[1,2-b]pyridazine have been developed for receptor imaging applications. For example, compounds like [11C]L-159,884 have shown promise in medical diagnostics and research by enabling visualization of receptor interactions in vivo .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Kuwahara et al. (1996) | Anti-asthmatic activity | Demonstrated significant pharmacological effects in related compounds |
| Harmat et al. (1995) | Binding affinity | Showed strong binding affinities through molecular modeling |
| Hamill et al. (1996) | Radiolabeling | Developed imaging agents for receptor studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules from the evidence, focusing on core scaffolds , substituents , synthetic methods , and biological targets .
Table 1: Structural and Functional Comparison
Notes:
- Scaffold Differences: The target compound’s imidazo[1,2-b]pyridazine core is shared with Takeda’s VEGFR inhibitor and ponatinib (a known tyrosine kinase inhibitor). However, ponatinib incorporates additional fused pyrimidine rings, enhancing kinase selectivity .
- Substituent Impact: The 3,5-dimethylbenzamide group in the target compound contrasts with Takeda’s pyrazole carboxamide, suggesting divergent binding interactions. Bulky substituents (e.g., cyclopropanecarbonylamino in Takeda’s compound) may enhance target affinity . The 6-methoxy group on the target’s imidazo[1,2-b]pyridazine may improve solubility compared to the cyano group in compound 11b (), which increases molecular weight and polarity .
- However, analogs like Takeda’s VEGFR inhibitor involve multi-step coupling reactions (e.g., amide bond formation), similar to methods in and . Compound 11b () uses a chloroacetic acid-mediated cyclization, whereas ponatinib () employs anthranilic acid condensations, highlighting scaffold-dependent synthetic strategies .
Table 2: Physicochemical Properties (Inferred from Evidence)
**LogP estimates based on substituent contributions (e.g., methoxy reduces LogP vs. methyl groups).
Key Research Findings and Trends
Scaffold Flexibility: The imidazo[1,2-b]pyridazine core permits diverse substitutions, enabling optimization for target selectivity. For example, Takeda’s compound uses a cyclopropanecarbonylamino group for VEGFR binding, while the target compound’s dimethylbenzamide may favor alternate kinase interactions .
Methoxy vs. Cyano Groups: The 6-methoxy substituent in the target compound likely enhances metabolic stability compared to the electron-withdrawing cyano group in compound 11b, which may affect reactivity and bioavailability .
Biological Target Implications : While ponatinib () and Takeda’s compound are kinase inhibitors, the target compound’s lack of a fused pyrimidine ring (cf. ponatinib) or pyrazole moiety (cf. Takeda’s) suggests distinct target profiles .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide?
Answer:
The synthesis requires precise control of reaction parameters:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) to minimize side reactions and stabilize intermediates .
- Catalysts: Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance imidazo-pyridazine ring formation, as seen in analogous imidazo[1,2-a]pyrimidine syntheses .
- Reaction Monitoring: Employ HPLC to track intermediate purity and TLC for real-time progress assessment .
- Purification: Column chromatography or recrystallization (e.g., from methanol/water) ensures >95% purity, verified by NMR and mass spectrometry .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the methoxy group and methylphenyl substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Thermal Analysis: DSC and TGA assess melting points (e.g., 180–220°C) and thermal stability for storage optimization .
- Chromatography: HPLC with UV detection (λ = 254 nm) monitors synthetic intermediates, while reverse-phase HPLC quantifies final purity .
Basic: How can structural modifications enhance the compound’s biological activity?
Answer:
Strategies include:
- Substituent Tuning: Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding, as demonstrated in related sulfonamide derivatives .
- Heterocycle Expansion: Introduce fused rings (e.g., pyrimidine) to mimic bioactive scaffolds, leveraging SAR studies from thiazole and imidazo-pyridazine analogs .
- Bioisosteric Replacement: Swap the 3,5-dimethylbenzamide moiety with trifluoromethylbenzamide to enhance metabolic stability .
Advanced: How should researchers address contradictions in stability data between experimental and computational models?
Answer:
Discrepancies may arise from:
- Degradation Pathways: Use LC-MS to identify hydrolytic or oxidative byproducts under accelerated stability conditions (40°C/75% RH) .
- Computational Refinement: Apply density functional theory (DFT) to model electronic effects (e.g., HOMO-LUMO gaps) and predict reactive sites, aligning with experimental DSC/TGA data .
- Crystallography: Single-crystal X-ray diffraction resolves conformational flexibility in the imidazo-pyridazine core, clarifying discrepancies in solvated vs. anhydrous forms .
Advanced: What computational methods are suitable for studying this compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MAPK or CDK families), guided by structural analogs like imidazo[4,5-b]pyridine inhibitors .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess dynamic binding modes and entropy-driven interactions .
- QSAR Modeling: Train models on imidazo-pyridazine derivatives to predict IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) .
Advanced: What in vitro assays are recommended for evaluating its mechanism of action?
Answer:
- Enzyme Inhibition: Screen against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cell Viability: Conduct MTT assays on primary vs. cancer cells (72-h exposure) to identify selectivity windows (IC₅₀ < 10 µM) .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescence assays and validate with flow cytometry (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
